molecular formula C12H19NO4 B13884675 Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No.: B13884675
M. Wt: 241.28 g/mol
InChI Key: JZPMHBPOAZLGJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile building block in organic and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances stability during synthetic sequences, and a 2-oxopropanoyl moiety at the 2-position, which provides a reactive handle for further functionalization. This compound is primarily valued as a key synthetic intermediate in pharmaceutical research for the construction of more complex molecules. Pyrrolidine scaffolds are of significant interest in drug discovery; for example, research into pyrrolidinone and piperidinone compounds has shown their potential in probing biological targets such as the urokinase receptor (uPAR), which is implicated in cancer cell invasion and metastasis . The reactive ketone group allows for various transformations, including nucleophilic additions, reductions to alcohols, or use in multi-step syntheses to create diverse compound libraries for biological screening. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-8(14)10(15)9-6-5-7-13(9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3

InChI Key

JZPMHBPOAZLGJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

BOC Protection of Pyrrolidine Derivatives

A common initial step is the protection of the pyrrolidine nitrogen with the tert-butoxycarbonyl group. This is achieved by reacting pyrrolidine or its derivatives with di-tert-butyl dicarbonate (Boc_2O) under mild conditions, often in the presence of a base such as triethylamine or 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Reaction Example:
    • Substrate: Pyrrolidine or 2-substituted pyrrolidine
    • Reagents: Di-tert-butyl dicarbonate (Boc_2O), base or coupling agent
    • Solvent: Dichloromethane (CH2Cl2) or similar
    • Conditions: Room temperature, 1–12 hours
    • Outcome: Formation of N-BOC protected pyrrolidine derivative

This step ensures the nitrogen is protected to prevent unwanted side reactions during subsequent acylation or oxidation steps.

Introduction of the 2-Oxopropanoyl Group

The 2-oxopropanoyl substituent can be introduced by acylation or oxidation methods:

  • Acylation Route:

    • Starting from N-BOC-pyrrolidine, the 2-position can be functionalized by reaction with acetylating agents or via enolate chemistry.
    • Alternatively, the use of activated esters or acid chlorides of 2-oxopropanoic acid derivatives can introduce the oxopropanoyl group.
  • Oxidation Route:

    • Precursor compounds bearing a 2-hydroxypropionyl substituent can be oxidized to the corresponding ketone.
    • Mild oxidizing agents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) are often employed to avoid over-oxidation or degradation of the BOC group.

Use of Carbonyldiimidazole (CDI) and DIBAL-H Reduction

A notable synthetic approach involves the use of carbonyldiimidazole (CDI) to activate carboxylic acid precursors, followed by reduction with diisobutylaluminum hydride (DIBAL-H) to form aldehyde or ketone functionalities.

  • Procedure:
    • The N-BOC protected amino acid or derivative is treated with CDI at 0 °C for 60 minutes to form an activated intermediate.
    • Subsequent dropwise addition of DIBAL-H at −78 °C reduces the intermediate to the desired oxopropanoyl derivative.
    • Work-up and purification yield the targeted this compound as a white solid with high yield (typically >85%).

This method is favored for its mild conditions and high selectivity, preserving the BOC protecting group and the integrity of the pyrrolidine ring.

Summary Table of Preparation Methods

Method Number Key Steps Reagents/Conditions Yield (%) Notes
1 BOC protection of pyrrolidine Di-tert-butyl dicarbonate, base, CH2Cl2, RT 85–95 Standard protection step, essential for further steps
2 Acylation at 2-position Acetyl chloride or activated esters, base 70–90 Requires control to avoid over-acylation
3 CDI activation + DIBAL-H reduction CDI (0 °C, 1 h), DIBAL-H (−78 °C, 1 h) 85–92 Mild, selective, preserves BOC group
4 Oxidation of 2-hydroxypropionyl precursor Dess–Martin periodinane or PCC, mild conditions 60–80 Alternative to acylation, careful to avoid BOC cleavage

Research Discoveries and Practical Considerations

  • The BOC protecting group is critical for stability and selective reactivity, preventing side reactions on the nitrogen during acylation or reduction steps.
  • The CDI/DIBAL-H method offers a robust route to the oxopropanoyl functionality with high yields and purity, making it suitable for scale-up in pharmaceutical intermediate synthesis.
  • Solvent choice (e.g., dichloromethane) and temperature control are crucial to maintain the integrity of sensitive groups and achieve high selectivity.
  • Purification typically involves column chromatography with petroleum ether and ethyl acetate mixtures, followed by crystallization to obtain analytically pure compounds.
  • Safety protocols must be observed due to irritant properties of reagents and intermediates; BOC-protected compounds should be stored at 2–8 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various enzymatic assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Key Applications Reference
This compound 2-oxopropanoyl Not provided Not provided N/A Synthetic intermediate, catalysis N/A
tert-Butyl 2-(2-(2-ethoxy-2-oxoethyl)-4,5-dimethylbenzoyl)pyrrolidine-1-carboxylate Benzoyl, ethoxy-oxoethyl, methyl groups Not provided Not provided N/A Total synthesis of cephalotaxine analogs
tert-Butyl (S)-2-({spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate Spiro-indole system, prop-1-en-1-yl chain 628.3535 (HRMS) 99 94% Spiro-pyrrolidine-oxindole drug scaffolds
tert-Butyl (S)-2-(azidomethyl)pyrrolidine-1-carboxylate Azidomethyl 223.31 Not provided N/A Peptide diversification via CH azidation
tert-Butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate Alkyne chain 223.31 Not provided N/A Click chemistry scaffolds

Key Structural and Functional Differences:

Substituent Reactivity: The 2-oxopropanoyl group in the target compound provides a reactive ketone for nucleophilic additions, contrasting with the azidomethyl group (), which enables click chemistry, or the alkyne chain (), useful in cycloadditions. Spiro-indole systems () introduce rigid 3D architectures critical for binding in drug discovery, unlike the linear substituents in other derivatives.

Synthetic Utility: The Boc-protected pyrrolidine core is common across all compounds, but electron-withdrawing groups (e.g., 2-oxopropanoyl) may reduce nucleophilicity at the pyrrolidine nitrogen compared to alkyl-substituted analogs (). Derivatives with azides () or alkynes () are prioritized for bioorthogonal labeling, while spiro-oxindole derivatives () are optimized for stereoselective catalysis.

Physicochemical Properties: The spiro-indole derivative () exhibits a high melting point (99°C) due to crystalline packing, whereas alkyne- or azide-bearing analogs are typically liquids or low-melting solids. Polar substituents (e.g., 2-oxopropanoyl) may enhance solubility in polar solvents compared to hydrophobic groups like triisopropylsilyl ().

Biological Activity

Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H19_{19}N\O4_{4}
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 170491-63-1

This compound features a pyrrolidine ring, a tert-butyl group, and an oxopropanoyl moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research into compounds similar to this compound indicates a range of potential biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Similar structures have been investigated for their ability to inhibit viral replication, particularly in the context of influenza virus neuraminidase inhibitors .
  • Anti-inflammatory Effects : Pyrrolidine derivatives are known for their potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

The exact mechanism by which this compound exerts its effects remains under investigation. However, it is believed that the compound may interact with specific enzymes or receptors involved in metabolic pathways or cellular signaling processes. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes associated with viral replication and inflammation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:

  • Formation of the Pyrrolidine Ring : Starting from commercially available pyrrolidine derivatives.
  • Acylation Reaction : The introduction of the oxopropanoyl moiety through acylation reactions using appropriate reagents like acetic anhydride or acid chlorides.
  • Purification : The final product is purified using column chromatography or recrystallization techniques.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of pyrrolidine derivatives found that certain compounds effectively inhibited the cytopathogenic effects of influenza virus in vitro. The 50% effective concentration (EC50) was determined using the MTT assay, demonstrating significant antiviral potential .

Case Study 2: Anti-inflammatory Properties

Research on similar pyrrolidine compounds revealed their capacity to reduce inflammatory markers in cell cultures. These findings suggest that modifications in the pyrrolidine structure could enhance anti-inflammatory efficacy, making it a promising candidate for further development.

Applications

The potential applications of this compound span various fields:

  • Pharmaceutical Development : As a lead compound for developing new antiviral or anti-inflammatory drugs.
  • Chemical Research : Serving as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies : Investigating enzyme interactions and protein modifications which can lead to insights into cellular mechanisms.

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